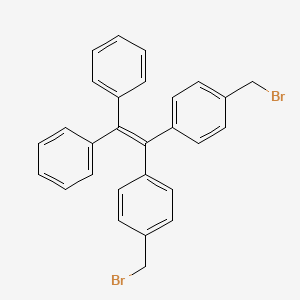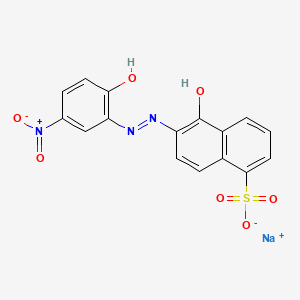![molecular formula C19H24N4O2 B1497131 5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone](/img/structure/B1497131.png)
5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be later removed to yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also act as ligands for alpha1-adrenergic receptors and have similar pharmacological profiles.
Pyridazinones containing (4-methoxyphenyl)piperazine: These compounds have been studied for their inhibitory effects on enzymes like acetylcholinesterase.
Uniqueness
What sets 5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone apart is its unique combination of a piperazine ring and a pentahydroquinazolinone core, which may confer distinct pharmacological properties and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C19H24N4O2 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H24N4O2/c1-25-15-6-4-5-14(13-15)22-9-11-23(12-10-22)19-20-17-8-3-2-7-16(17)18(24)21-19/h4-6,13H,2-3,7-12H2,1H3,(H,20,21,24) |
InChI-Schlüssel |
SGEGLEFCEAUJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(CCCC4)C(=O)N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)
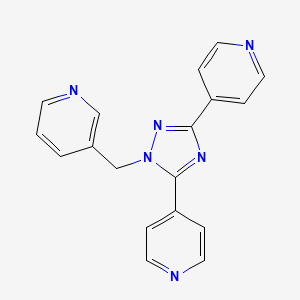
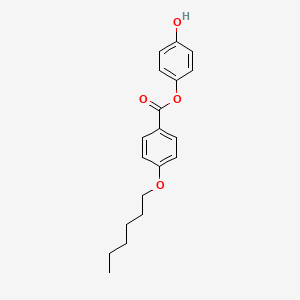

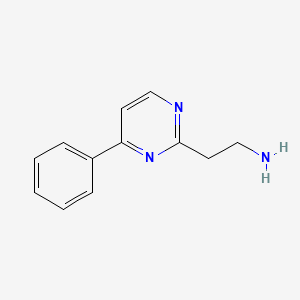
![(8-Oxabicyclo[3.2.1]octan-3-yl)(tert-butyl)carbamate](/img/structure/B1497062.png)
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B1497067.png)
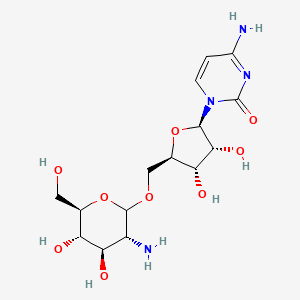
![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)

![[(4S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B1497073.png)
